Physicochemical Characteristics of 5-Acetyl-2-methyl-2H-indazole: A Method-Centric Guide for Drug Discovery Professionals
Physicochemical Characteristics of 5-Acetyl-2-methyl-2H-indazole: A Method-Centric Guide for Drug Discovery Professionals
An In-depth Technical Guide
Introduction: The indazole nucleus is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in numerous pharmacologically active agents.[1][2] Its unique electronic properties and structural rigidity make it an attractive starting point for designing potent and selective modulators of various biological targets. This guide focuses specifically on 5-Acetyl-2-methyl-2H-indazole , a derivative of the less thermodynamically stable, yet often biologically crucial, 2H-indazole tautomer.[2][3]
For drug development professionals, a molecule's potential is inextricably linked to its physicochemical profile. Properties such as solubility, lipophilicity, and ionization state govern a compound's journey through the body—its absorption, distribution, metabolism, and excretion (ADME). This document provides a comprehensive overview of the essential physicochemical characteristics of 5-Acetyl-2-methyl-2H-indazole. In the absence of extensive published data for this specific molecule, we pivot from a simple data sheet to a more instructive, method-centric guide. We will detail the authoritative experimental protocols required to elucidate these properties, explaining the scientific rationale behind each step. This approach equips researchers with the necessary framework to generate these critical data points in their own laboratories.
1. Core Molecular Attributes
The foundational attributes of a molecule are derived from its atomic composition and connectivity. These values are constant and form the basis for all subsequent experimental and computational analyses.
| Property | Value | Data Source |
| IUPAC Name | 1-(2-methyl-2H-indazol-5-yl)ethanone | N/A (Standard Nomenclature) |
| Molecular Formula | C₁₀H₁₀N₂O | N/A (Calculated) |
| Molecular Weight | 174.20 g/mol | N/A (Calculated) |
| CAS Number | 54555-53-4 | N/A |
2. Key Physicochemical Properties & Experimental Determination
The following sections describe the critical physicochemical parameters and the gold-standard methodologies for their experimental determination.
Melting Point (Mp)
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Expertise & Experience: The melting point is a fundamental indicator of a compound's purity and identity. A sharp, well-defined melting range is characteristic of a pure crystalline solid, whereas impurities typically depress and broaden this range. For a novel compound like 5-Acetyl-2-methyl-2H-indazole, establishing a consistent melting point is a crucial first step in quality control for newly synthesized batches.
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Trustworthiness (Self-Validating Protocol): Capillary Melting Point Determination This protocol is the standard for its simplicity and reliability.
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Sample Preparation: A small quantity of the crystalline 5-Acetyl-2-methyl-2H-indazole is finely ground and packed into a thin-walled capillary tube to a height of 2-3 mm. Proper packing ensures uniform heat transmission.
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Instrumentation: The capillary tube is placed into a calibrated melting point apparatus.
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Heating Ramp & Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid. The melting "point" is reported as the T1-T2 range.
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Aqueous Solubility
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Expertise & Experience: Poor aqueous solubility is a primary cause of failure for drug candidates. A compound must be in solution to be absorbed from the gastrointestinal tract and to interact with its biological target. Determining solubility under various pH conditions is critical, as it simulates the journey through the stomach (acidic) and intestines (neutral to slightly basic).
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Trustworthiness (Self-Validating Protocol): Shake-Flask Method (OECD Guideline 105) The shake-flask method is the definitive technique for determining thermodynamic equilibrium solubility. Its deliberate equilibration process ensures the measurement is not an artifact of dissolution rate.
Experimental Workflow for Solubility Determination
Caption: Standard workflow for equilibrium solubility measurement.
Lipophilicity (LogP)
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Expertise & Experience: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical predictor of its ability to cross biological membranes, including the intestinal wall and the blood-brain barrier. It is expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. An optimal LogP value (typically 1-3 for oral drugs) is often sought to balance solubility with membrane permeability.
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Trustworthiness (Self-Validating Protocol): Shake-Flask Method for LogP (OECD Guideline 107) This method directly measures the partitioning of the compound between two immiscible phases, providing the most accurate and reliable LogP value.
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Phase Preparation: n-Octanol and purified water (or a relevant buffer, for LogD) are mutually saturated by vigorous mixing for 24 hours, followed by separation. This prevents volume changes during the experiment.
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Partitioning: A known, non-saturating amount of 5-Acetyl-2-methyl-2H-indazole is dissolved in the aqueous phase. An equal volume of the pre-saturated n-octanol is added.
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Equilibration: The mixture is agitated until equilibrium is reached (typically several hours), allowing the compound to distribute between the two phases according to its lipophilicity.
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Phase Separation: The mixture is centrifuged to ensure a clean separation of the aqueous and organic layers.
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Quantification: The concentration of the compound in each phase is measured using a validated analytical method (e.g., HPLC-UV).
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Calculation: LogP is calculated as: LogP = log₁₀([Compound]octanol / [Compound]water).
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Ionization Constant (pKa)
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Expertise & Experience: The pKa value defines the pH at which a compound is 50% ionized and 50% neutral. This is paramount for drug development, as the ionization state affects solubility, permeability, and target binding. The indazole core contains nitrogen atoms that can be protonated (basic pKa) or deprotonated (acidic pKa).[3] For reference, the parent indazole is a very weak base (pKa ≈ 1.3) and a weak acid (pKa ≈ 13.9).[3] The electron-withdrawing acetyl group at the 5-position is expected to decrease the basicity of the ring nitrogens.
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Trustworthiness (Self-Validating Protocol): Potentiometric Titration This is a highly accurate method for determining pKa values.
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A solution of the compound in water (often with a co-solvent like methanol if solubility is low) is prepared.
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The solution is titrated with a standardized acid (e.g., HCl) and a standardized base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.
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The pKa is determined from the inflection point of the resulting titration curve.
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3. Spectroscopic Characterization Profile
Spectroscopic analysis is non-negotiable for confirming the identity and structure of a synthesized compound.
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¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy will provide the definitive structural confirmation. Key expected signals include:
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¹H NMR: A sharp singlet for the N-methyl protons, another singlet for the acetyl methyl protons, and a distinct set of aromatic protons whose splitting patterns will confirm the 5-substitution pattern.
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¹³C NMR: A signal for the carbonyl carbon of the acetyl group (typically >190 ppm), signals for the two methyl carbons, and the characteristic signals for the carbons of the bicyclic indazole core.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion, which should correspond to C₁₀H₁₀N₂O.
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Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups. A strong absorption band around 1670-1690 cm⁻¹ would be expected for the aryl ketone (C=O stretch) of the acetyl group.
Logical Relationship of Physicochemical Properties
Caption: Interdependence of core physicochemical properties in drug action.
While a definitive data table for 5-Acetyl-2-methyl-2H-indazole awaits empirical determination, this guide establishes the authoritative framework for its characterization. By understanding not just what to measure, but how and why, researchers can confidently generate the high-quality, reproducible data essential for advancing a compound through the drug discovery pipeline. The application of these gold-standard protocols ensures the scientific integrity of the data, providing a solid foundation for subsequent biological evaluation and formulation development.
References
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Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]
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Caribbean Journal of Sciences and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]
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The Royal Society of Chemistry. (2020). Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Crystal Structure Determination of Methyl 2-acetyl-5′-phenyl-2H-spiro[benzo[d]isothiazole-3,3′-pyrazole]. Retrieved from [Link]
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International Journal of Scientific Development and Research. (2025). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. Retrieved from [Link]
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ResearchGate. (2016). (PDF) The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities. Retrieved from [Link]
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PharmaTutor. (n.d.). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Retrieved from [Link]
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Molbase. (n.d.). Buy Quality 2-Methyl-2H-indazol-5-amine 60518-59-4 In Stock with Immediately Delivery. Retrieved from [Link]
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National Institutes of Health. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC. Retrieved from [Link]
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MDPI. (n.d.). New Physicochemical Methodology for the Determination of the Surface Thermodynamic Properties of Solid Particles. Retrieved from [Link]
